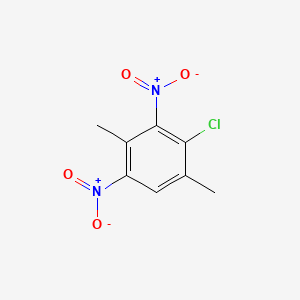
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of chloro, methyl, and nitro substituents on a benzene ring. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene typically involves nitration and chlorination reactions. One common method is the nitration of 1,4-dimethylbenzene (p-xylene) followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typical oxidizing agents.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chloro group.
Reduction: 2-Chloro-1,4-dimethyl-3,5-diaminobenzene.
Oxidation: 2-Chloro-1,4-dicarboxy-3,5-dinitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-1,4-dimethyl-3,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating methyl groups. These interactions facilitate various substitution and addition reactions. The compound can also act as an inhibitor in biochemical pathways by binding to specific enzymes and altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the methyl groups.
1,2-Dichloro-4-nitrobenzene: Contains two chloro groups and one nitro group.
Uniqueness
2-Chloro-1,4-dimethyl-3,5-dinitrobenzene is unique due to the combination of chloro, methyl, and nitro groups, which confer distinct reactivity patterns and applications. The presence of both electron-withdrawing and electron-donating groups allows for a diverse range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
71491-47-9 |
|---|---|
Molekularformel |
C8H7ClN2O4 |
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
2-chloro-1,4-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,1-2H3 |
InChI-Schlüssel |
GPBXOXQYKHJRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
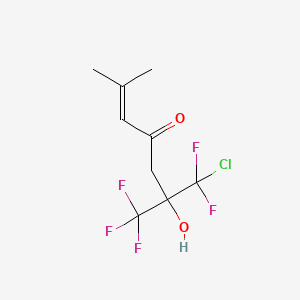
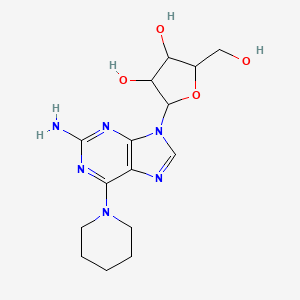
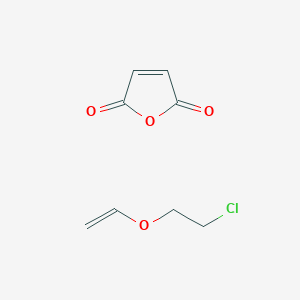
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
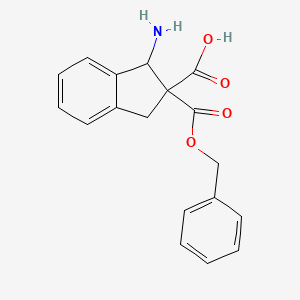
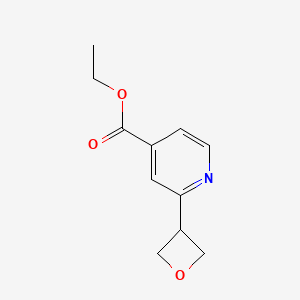
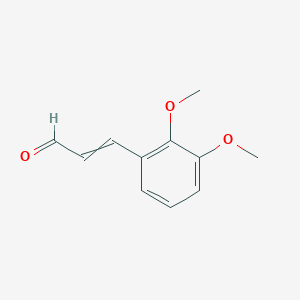

![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
